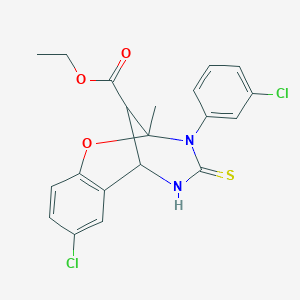

ethyl 8-chloro-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Ethyl 8-chloro-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a structurally complex heterocyclic compound featuring a fused benzoxadiazocine core with multiple functional groups, including two chlorine atoms, a thioxo group, a methyl substituent, and an ethyl carboxylate ester. Its intricate bicyclic framework (2,6-methano bridge) and stereochemical complexity necessitate advanced crystallographic techniques for structural elucidation, such as those implemented in the SHELX suite of programs .

The compound’s bioactivity is hypothesized to arise from its unique electronic and steric profile. The 3-(3-chlorophenyl) and 8-chloro substituents likely enhance lipophilicity and receptor binding, while the thioxo group may contribute to hydrogen bonding or redox activity. Such structural attributes are critical in drug design, where small modifications can significantly alter pharmacological properties .

Properties

IUPAC Name |

ethyl 4-chloro-10-(3-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O3S/c1-3-26-18(25)16-17-14-10-12(22)7-8-15(14)27-20(16,2)24(19(28)23-17)13-6-4-5-11(21)9-13/h4-10,16-17H,3H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVNXOADTPNPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 8-chloro-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with notable biological activities. Its structure incorporates multiple functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C21H21ClN2O3S

- Molecular Weight : 416.9 g/mol

- IUPAC Name : Ethyl 4-chloro-9-methyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

Biological Activity Overview

The biological activity of ethyl 8-chloro-3-(3-chlorophenyl)-2-methyl-4-thioxo compounds has been primarily studied for their antitumor , antimicrobial , and anti-inflammatory properties.

1. Antitumor Activity

Recent studies have indicated that compounds with thioxo groups exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Ethyl 8-chloro... | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |

| Ethyl 8-chloro... | Jurkat (human T lymphocyte) | 1.98 ± 1.22 |

The presence of electron-donating groups in the phenyl rings of these compounds enhances their cytotoxicity by improving binding affinity to target proteins involved in cell proliferation and survival pathways .

2. Antimicrobial Activity

The antimicrobial efficacy of thioxo derivatives has been evaluated against both Gram-positive and Gram-negative bacteria using the dilution method. Ethyl 8-chloro derivatives demonstrated potent antibacterial activity attributed to the presence of chlorine substituents on the phenyl ring.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.5 mg/mL |

| Escherichia coli | <0.5 mg/mL |

These findings suggest that the compound's structure allows for effective interaction with bacterial cell membranes or metabolic pathways .

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, ethyl 8-chloro derivatives have shown promise in anti-inflammatory assays. The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition Percentage (%) |

|---|---|

| TNF-alpha | 75% at 10 µg/mL |

| IL-6 | 68% at 10 µg/mL |

This suggests that the compound may modulate inflammatory responses by interfering with signaling pathways involved in cytokine production .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of ethyl 8-chloro derivatives:

- Synthesis and Evaluation : A study synthesized a series of thioxo derivatives and evaluated their biological activities across multiple cancer cell lines and bacterial strains. The results indicated a strong correlation between structural modifications and enhanced biological effects .

- Structure-Activity Relationship (SAR) : SAR analyses revealed that modifications on the phenyl ring significantly affect the biological activity of these compounds. Specifically, introducing halogen atoms increased potency against cancer cells and bacteria .

Comparison with Similar Compounds

Notes

Synthesis Challenges: The 2,6-methano bridge introduces stereochemical complexity, requiring precise control during cyclization.

Stability : The thioxo group may render the compound prone to oxidation, necessitating storage under inert conditions.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

The synthesis of this heterocyclic compound requires careful control of reaction conditions. A general method involves refluxing precursors (e.g., substituted triazoles or benzaldehydes) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Critical parameters include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of triazole to benzaldehyde derivatives to minimize side products.

- Reaction time : Prolonged reflux (>4 hours) may improve yield but risks decomposition.

- Solvent choice : Absolute ethanol is preferred for solubility and ease of removal.

Post-synthesis purification via recrystallization or column chromatography is essential to isolate the target compound.

Basic Question: How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Focus on distinguishing methano-bridge protons (δ 3.5–4.5 ppm) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.8 ppm). The ethyl ester group typically shows a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .

- IR spectroscopy : Confirm the presence of the thioxo group (C=S stretch at ~1250 cm<sup>−1</sup>) and ester carbonyl (C=O at ~1700 cm<sup>−1</sup>).

Advanced techniques like <sup>13</sup>C NMR or HSQC can resolve overlapping signals in the heterocyclic core.

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Waste disposal : Neutralize with a 10% sodium bicarbonate solution before incineration.

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurities. To address this:

- Replicate experiments : Use standardized protocols (e.g., fixed pH, temperature) for biological assays.

- Purity validation : Employ HPLC-MS to confirm compound purity (>95%) and rule out degradation products.

- Theoretical alignment : Link results to established mechanisms (e.g., receptor binding models) to contextualize outliers .

Advanced Question: What computational methods are suitable for modeling this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., ethanol’s role in stabilizing intermediates) .

- AI-driven tools : Use COMSOL Multiphysics or similar platforms to optimize reaction pathways via machine learning .

Advanced Question: How can mechanistic studies elucidate the role of the thioxo group in this compound’s reactivity?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace sulfur with <sup>34</sup>S to track bond-breaking steps.

- X-ray crystallography : Resolve the crystal structure to analyze S···Cl non-covalent interactions .

- Comparative synthesis : Synthesize analogs with S→O substitution and compare reaction rates .

Advanced Question: What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

- Solvent screening : Test mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth .

- Seeding : Introduce microcrystals from slow evaporation trials.

- Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C to enhance lattice formation.

Advanced Question: How does solvent polarity influence the compound’s stability during storage?

Methodological Answer:

- Accelerated stability studies : Store samples in DMSO, ethanol, and water at 40°C for 4 weeks. Monitor degradation via TLC.

- Hydrolysis prevention : Use anhydrous solvents and store under inert gas (N2 or Ar) .

Advanced Question: What thermodynamic parameters govern the compound’s stability in solution?

Methodological Answer:

- DSC/TGA analysis : Measure melting points and decomposition temperatures.

- Van’t Hoff plots : Determine ΔH and ΔS of dissolution in varying solvents.

- pH-rate profiles : Assess stability across pH 3–10 to identify degradation-prone conditions .

Advanced Question: How can green chemistry principles be applied to improve the synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.